1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound is a urea derivative featuring a 2,5-difluorophenyl group and a 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl moiety. The urea core (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets such as kinases or enzymes. The 2,5-difluorophenyl substituent enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius, while the 4-methylphenyl-pyrrolidinone group contributes to conformational rigidity and target binding .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-11-2-5-14(6-3-11)23-10-13(9-17(23)24)21-18(25)22-16-8-12(19)4-7-15(16)20/h2-8,13H,9-10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIIFCKDPJEYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluoroaniline with isocyanate derivatives to form the urea linkage. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea serves as a crucial building block in organic synthesis. It is utilized for developing new materials and compounds, particularly in creating advanced polymers and specialty chemicals.
Biology
In biological research, this compound has been investigated as a biochemical probe to study enzyme interactions and protein functions. Its structural features allow it to interact with various biological targets, potentially influencing enzymatic pathways.
Medicine
The compound is being explored for its therapeutic properties, particularly in:
- Anti-inflammatory activities : Preliminary studies suggest it may inhibit inflammatory pathways.
- Anticancer properties : Research indicates that related compounds demonstrate significant antiproliferative effects against various cancer cell lines.
Industry
In industrial applications, this compound is used to develop specialty chemicals with specific performance characteristics. Its unique properties make it suitable for formulating advanced materials used in coatings and adhesives.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Anticancer Activity Study : A derivative of this compound was tested against multiple cancer cell lines, showing IC50 values in the micromolar range, indicating moderate to high potency against tumor growth.
- Mechanistic Insights : Research revealed that modifications in the urea structure led to enhanced interactions with target enzymes, significantly improving antiproliferative effects compared to simpler structures.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally related molecules, focusing on substituent effects, ring systems, and functional groups.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Fluorine vs. Chlorine: The target compound’s 2,5-difluorophenyl group offers superior metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ’s 3-chlorophenylsulfanyl group) due to fluorine’s resistance to oxidative metabolism . Methyl vs.
Core Structure Differences: Urea vs. Pyrazole: The urea core in the target compound enables stronger hydrogen-bond interactions with biological targets compared to the pyrazole ring in , which relies on π-π stacking and hydrophobic interactions. Pyrrolidinone vs. Sulfanyl Linkers: The 5-oxopyrrolidinone ring in the target compound imposes conformational constraints, enhancing selectivity, whereas the sulfanyl group in may introduce torsional flexibility.
Biological Implications :
- Fluorinated aryl groups (as in the target compound) are associated with improved pharmacokinetic profiles in kinase inhibitors, while chlorinated analogs () may exhibit higher off-target effects due to prolonged half-lives .
- The urea moiety’s hydrogen-bonding capacity is critical for inhibiting ATP-binding pockets in kinases, a mechanism less prominent in sulfanyl-linked pyrazole derivatives.
Biological Activity
1-(2,5-Difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This detailed review will explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on enzymes associated with various metabolic pathways, particularly those involved in cancer and inflammatory processes. The urea moiety is known to facilitate binding with enzyme active sites, enhancing inhibitory effects.
1. Enzyme Inhibition Studies
In various studies, the compound has been evaluated for its inhibitory effects on key enzymes:
- Urease Inhibition : The compound demonstrated significant urease inhibition, with IC50 values indicating potent activity compared to standard inhibitors like thiourea. In a study, the IC50 was reported at approximately 3.06 µM, showcasing its potential as a therapeutic agent for conditions like peptic ulcers .
- Cyclooxygenase (COX) Inhibition : The compound was also assessed for COX-2 inhibition. Results showed promising selectivity and potency, making it a candidate for anti-inflammatory applications .
2. Cytotoxicity Testing
MTT assays conducted on various cancer cell lines indicated that the compound exhibits cytotoxic properties. A notable study revealed that concentrations above 50 µM resulted in significant cell death across tested lines, suggesting its potential as an anticancer agent .
Case Study 1: Urease Inhibition
A systematic evaluation of urease inhibitors highlighted the effectiveness of this compound. The study compared several derivatives and found this compound to have superior activity with minimal cytotoxic effects on NIH-3T3 cells at therapeutic concentrations .
Case Study 2: Anti-inflammatory Activity
In a comparative study of anti-inflammatory compounds, this urea derivative exhibited a significant reduction in inflammatory markers in vitro. The results suggest that it could be developed further for therapeutic use in inflammatory diseases .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
